![molecular formula C25H27N3O5 B14964462 ethyl 4-{[(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetyl]amino}benzoate](/img/structure/B14964462.png)
ethyl 4-{[(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 4-(2-{8-METHOXY-6-METHYL-10-OXO-1H,2H,3H,4H,5H,10H-BENZO[B]1,6-NAPHTHYRIDIN-2-YL}ACETAMIDO)BENZOATE is a complex organic compound that belongs to the class of benzo[b]naphthyridine derivatives
Métodos De Preparación
The synthesis of ETHYL 4-(2-{8-METHOXY-6-METHYL-10-OXO-1H,2H,3H,4H,5H,10H-BENZO[B]1,6-NAPHTHYRIDIN-2-YL}ACETAMIDO)BENZOATE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the benzo[b]naphthyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[b]naphthyridine core.
Introduction of functional groups: Various functional groups, such as methoxy and methyl groups, are introduced through substitution reactions using reagents like methyl iodide and sodium methoxide.
Acylation and esterification: The final steps involve acylation of the benzo[b]naphthyridine core with acetic anhydride, followed by esterification with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
ETHYL 4-(2-{8-METHOXY-6-METHYL-10-OXO-1H,2H,3H,4H,5H,10H-BENZO[B]1,6-NAPHTHYRIDIN-2-YL}ACETAMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
ETHYL 4-(2-{8-METHOXY-6-METHYL-10-OXO-1H,2H,3H,4H,5H,10H-BENZO[B]1,6-NAPHTHYRIDIN-2-YL}ACETAMIDO)BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Research: The compound serves as a model molecule for studying the reactivity and properties of benzo[b]naphthyridine derivatives.
Industrial Applications: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of ETHYL 4-(2-{8-METHOXY-6-METHYL-10-OXO-1H,2H,3H,4H,5H,10H-BENZO[B]1,6-NAPHTHYRIDIN-2-YL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth, apoptosis, or differentiation.
Comparación Con Compuestos Similares
ETHYL 4-(2-{8-METHOXY-6-METHYL-10-OXO-1H,2H,3H,4H,5H,10H-BENZO[B]1,6-NAPHTHYRIDIN-2-YL}ACETAMIDO)BENZOATE can be compared with other benzo[b]naphthyridine derivatives, such as:
ETHYL 6-METHOXY-3-METHYLINDOLE-2-CARBOXYLATE: This compound shares a similar core structure but differs in the functional groups attached, leading to different biological activities.
4-HYDROXY-2-QUINOLONES: These compounds have a quinolone core and exhibit different pharmacological properties compared to benzo[b]naphthyridines.
INDOLE DERIVATIVES: Indole derivatives have a different heterocyclic core but may share some biological activities with benzo[b]naphthyridines.
The uniqueness of ETHYL 4-(2-{8-METHOXY-6-METHYL-10-OXO-1H,2H,3H,4H,5H,10H-BENZO[B]1,6-NAPHTHYRIDIN-2-YL}ACETAMIDO)BENZOATE lies in its specific functional groups and their arrangement, which contribute to its distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C25H27N3O5 |
|---|---|
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
ethyl 4-[[2-(8-methoxy-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C25H27N3O5/c1-4-33-25(31)16-5-7-17(8-6-16)26-22(29)14-28-10-9-21-20(13-28)24(30)19-12-18(32-3)11-15(2)23(19)27-21/h5-8,11-12H,4,9-10,13-14H2,1-3H3,(H,26,29)(H,27,30) |
Clave InChI |
FOHXRULFJYQFLJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C(=CC(=C4)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(2-Methoxyphenyl)-3-[(4-methylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14964399.png)
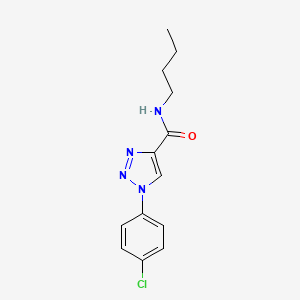
![N-(4-methoxybenzyl)-1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxamide 4,4-dioxide](/img/structure/B14964405.png)
![ethyl 4-{[(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate](/img/structure/B14964415.png)
![5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B14964417.png)
![N-(3-chlorophenyl)-2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B14964422.png)
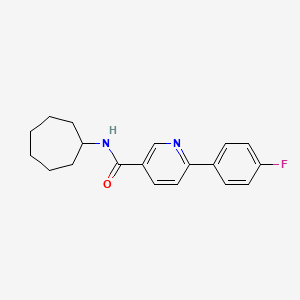
![1-[6-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-ethylpiperidine-3-carboxamide](/img/structure/B14964425.png)
![N-(2-ethoxyphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B14964437.png)
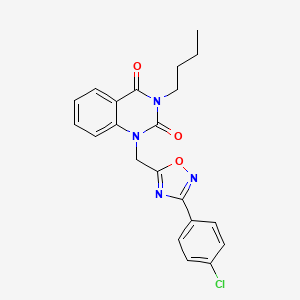
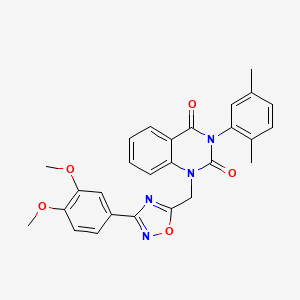
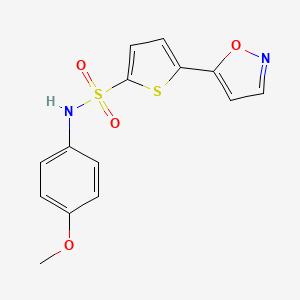
![4-(5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B14964457.png)
